N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide
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Overview
Description
N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the family of oxamides and has been the subject of numerous studies investigating its synthesis, mechanism of action, and biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in regulating gene expression. By inhibiting HDAC activity, this compound may prevent the expression of genes that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory effects, as well as the ability to protect against oxidative stress. Additionally, studies have suggested that this compound may have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide in lab experiments is its potent anti-cancer activity. This makes it a useful tool for investigating the mechanisms of cancer cell growth and proliferation. Additionally, this compound has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are numerous future directions for the study of N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide. One area of research is the development of more potent analogs of this compound with improved anti-cancer activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, studies investigating the potential use of this compound in the treatment of neurodegenerative diseases are also needed.
Synthesis Methods
The synthesis of N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide involves the reaction of 4-methoxybenzoic acid with 4-tert-butylaniline in the presence of thionyl chloride to form 4-tert-butyl-2-methoxyphenyl chloride. This intermediate is then reacted with N-(2-aminoethyl)oxamic acid to form this compound. This synthesis method has been optimized to yield a high purity product with a good yield.
Scientific Research Applications
N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide has been the subject of numerous studies investigating its potential as a therapeutic agent. One of the key areas of research has been its use as an anti-cancer agent. Studies have shown that this compound has potent anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer. Other areas of research include its potential as an anti-inflammatory agent, as well as its use in the treatment of neurodegenerative diseases.
Properties
IUPAC Name |
N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-21(2,3)14-5-7-15(8-6-14)23-18(25)13-22-19(26)20(27)24-16-9-11-17(28-4)12-10-16/h5-12H,13H2,1-4H3,(H,22,26)(H,23,25)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZVXYBOGPXVPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CNC(=O)C(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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